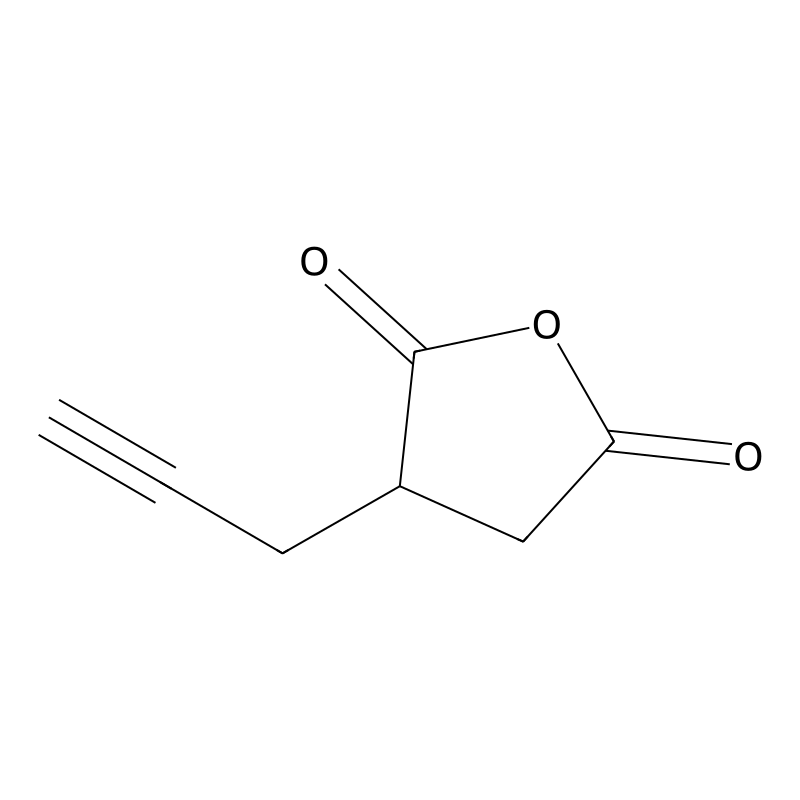

3-(Prop-2-yn-1-yl)oxolane-2,5-dione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic synthesis

The presence of the alkyne (prop-2-yn-1-yl) group suggests potential applications in click chemistry reactions []. Click chemistry is a powerful tool for the rapid and selective formation of bonds between molecules, making it valuable in various synthetic endeavors.

Medicinal chemistry

The oxolane-2,5-dione (cyclic anhydride) moiety is present in several biologically active molecules []. Research could explore if 3-(prop-2-yn-1-yl)oxolane-2,5-dione exhibits any interesting biological properties or if it can be modified to create new drug candidates.

Material science

Cyclic anhydrides can be used as building blocks for the synthesis of polymers. Research could investigate if 3-(prop-2-yn-1-yl)oxolane-2,5-dione can be incorporated into novel polymers with unique properties.

3-(Prop-2-yn-1-yl)oxolane-2,5-dione is a chemical compound with the molecular formula CHO and a CAS number of 98550-42-6. It features a five-membered lactone ring (oxolane) with two carbonyl groups at the 2 and 5 positions, along with a prop-2-yn-1-yl substituent at the 3 position. This structure contributes to its unique reactivity and potential applications in organic synthesis and medicinal chemistry .

There is no current information available regarding a specific mechanism of action for 3-(prop-2-yn-1-yl)oxolane-2,5-dione.

Safety information on 3-(prop-2-yn-1-yl)oxolane-2,5-dione is not readily available. However, as a general guideline, oxolane-2,5-diones can be irritants and may react exothermically with water []. Organic compounds with a terminal alkyne functionality should also be handled with care due to their potential explosivity under certain conditions.

- Nucleophilic Substitution: The carbonyl groups can participate in nucleophilic attack, leading to the formation of new carbon-carbon or carbon-nitrogen bonds.

- Cycloaddition Reactions: It can engage in cycloaddition reactions, particularly with azides and alkenes, to form more complex structures.

- Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its functional groups and reactivity .

Research indicates that 3-(Prop-2-yn-1-yl)oxolane-2,5-dione exhibits biological activities that may include:

- Antimicrobial Properties: Preliminary studies suggest potential efficacy against certain bacterial strains.

- Cytotoxicity: It has shown cytotoxic effects in various cancer cell lines, indicating its potential as an anticancer agent .

Several methods have been developed for synthesizing 3-(Prop-2-yn-1-yl)oxolane-2,5-dione:

- Cyclization Reactions: Utilizing starting materials containing both alkyne and carbonyl functionalities allows for the formation of the oxolane ring through cyclization.

- Click Chemistry: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a powerful tool in organic synthesis for creating diverse compounds .

- Thermal Decomposition: Heating specific precursors can lead to the formation of this compound through elimination reactions .

3-(Prop-2-yn-1-yl)oxolane-2,5-dione has several promising applications:

- Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in oncology and infectious diseases.

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules due to its reactive functional groups.

- Material Science: Potential applications in developing new materials with specific properties due to its unique structure .

Interaction studies have focused on understanding how 3-(Prop-2-yn-1-yl)oxolane-2,5-dione interacts with biological targets:

- Protein Binding: Investigations into its binding affinity to various proteins have shown potential for modulating biological pathways.

- Mechanism of Action: Studies are ongoing to elucidate its mechanism of action in inhibiting cancer cell proliferation and its interactions with microbial targets .

Several compounds share structural or functional similarities with 3-(Prop-2-yn-1-yl)oxolane-2,5-dione. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-Hydroxycoumarin | Contains a coumarin skeleton with hydroxyl group | Known for anticoagulant properties |

| 3-(Allyl)oxolane-2,5-dione | Similar oxolane structure but with an allyl substituent | Exhibits different reactivity patterns |

| Propargyl Alcohol | Alkyne-containing alcohol | Used as a precursor for various chemical syntheses |

| 1,3-Diphenylpropenone | A diketone compound | Exhibits significant biological activity |

The uniqueness of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione lies in its specific combination of alkyne functionality and the oxolane ring structure, which influences its reactivity and biological profile compared to these similar compounds .

The synthesis of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione represents a significant challenge in heterocyclic chemistry, requiring careful consideration of precursor selection, catalytic systems, reaction conditions, and industrial scalability. This section provides a comprehensive examination of the various synthetic approaches available for constructing this important chemical scaffold.

Precursor Selection and Reaction Pathways

The selection of appropriate starting materials and reaction pathways is crucial for the efficient synthesis of 3-(Prop-2-yn-1-yl)oxolane-2,5-dione. Multiple strategic approaches have been developed, each offering distinct advantages and limitations.

Propargyl-Based Approaches

The most direct synthetic strategy involves the use of propargyl-containing starting materials, which provide the essential alkyne functionality required for the target compound [1] [2]. Propargyl pyruvates serve as versatile precursors, offering both the alkyne moiety and the necessary carbonyl functionality for subsequent cyclization reactions. These substrates undergo gold-catalyzed cycloisomerization to form γ-alkylidenebutenolides, which can be further functionalized to yield the desired oxolane-2,5-dione structure [1].

Propargyl maleates represent another important class of precursors, combining the propargyl functionality with the anhydride framework in a single molecule [3]. The photosensitized [2+2]-cycloaddition reactions of maleic anhydride with propargyl alcohol have been demonstrated to provide stereocontrolled access to 1,2,3-trifunctionalized cyclobutanes, which serve as key intermediates in the synthesis of hydroxymethylated cyclobutane β-amino acids [3].

Maleic Anhydride-Based Strategies

Maleic anhydride and its derivatives play a central role in the construction of oxolane-2,5-dione frameworks [4] [5]. The industrial production of maleic anhydride occurs primarily through vapor-phase oxidation of n-butane, with global production capacity exceeding 1.5 million tonnes per year [6] [5]. This abundant availability makes maleic anhydride an attractive starting material for large-scale synthesis.

The versatility of maleic anhydride is demonstrated through its ability to participate in various cyclization reactions with terminal alkynes [7] [8]. Density functional theory calculations have revealed that palladium-catalyzed reactions favor naphthalene formation through sequential liberation of carbon dioxide and carbon monoxide, while nickel-catalyzed processes preferentially form isocoumarin structures via decarbonylative addition [7] [8].

Alternative Precursor Systems

Alkyne-tethered substrates offer another strategic approach for constructing the target framework. The use of propargyl ethers with cyano-containing aromatic systems enables nickel-catalyzed regioselective addition-cyclization reactions, providing access to highly functionalized 1-naphthylamines with wide structural diversity [9] [10].

Alkenylated precursors can also serve as effective starting materials through appropriate functionalization sequences. The synthesis of terminal alkynes from alkenes using ruthenium-catalyzed dehydrogenative hydrosilylation followed by oxidative dehydrogenative reactions provides a novel route to acetylene derivatives [11] [12].

Catalytic Systems for Cyclization Reactions

The development of efficient catalytic systems represents a critical aspect of modern synthetic methodology for oxolane-2,5-dione construction. Various transition metals have been employed to facilitate cyclization reactions, each offering unique mechanistic pathways and selectivity profiles.

Gold-Catalyzed Transformations

Gold catalysis has emerged as a powerful tool for alkyne activation and cyclization reactions [13] [14]. Gold(I) complexes bearing N-heterocyclic carbene ligands demonstrate exceptional activity in promoting cycloisomerization of propargyl substrates. The mechanism involves π-complexation of the alkyne moiety followed by intramolecular nucleophilic addition, leading to the formation of five-membered ring products with high regioselectivity [14].

The influence of expanded-ring N-heterocyclic carbenes on gold catalysis has been systematically investigated through density functional theory studies [14]. These investigations reveal that larger NHC ligands provide intrinsically greater steric demand while simultaneously rendering the gold center more electrophilic, thereby enhancing cyclization efficiency.

Reaction conditions for gold-catalyzed processes typically involve temperatures ranging from 60-120°C under inert atmosphere, with reaction times varying from 2-24 hours depending on substrate complexity [15]. The use of gold-catalyzed cascade cyclizations enables the direct construction of tetracyclic fused indolines through propargyl group migration, achieving the formation of four bonds and three rings in a single operation [16].

Palladium-Catalyzed Methodologies

Palladium catalysis offers robust and versatile approaches for constructing oxolane frameworks through various mechanistic pathways [17] [18]. Decarbonylative alkynylation of aryl anhydrides using palladium catalysis has been demonstrated to proceed with broad substrate scope and excellent functional group tolerance [19] [18]. The catalytic system employing Pd(OAc)₂/XantPhos with DMAP as nucleophilic additive proves particularly effective for these transformations.

Cycloaddition reactions of anhydrides with alkynes catalyzed by palladium complexes proceed through oxidative addition and reductive elimination pathways [7]. The formation of naphthalene products through sequential liberation of carbon dioxide and carbon monoxide is kinetically favored over indenone formation in palladium-catalyzed processes, as revealed by extensive density functional theory calculations [7].

The versatility of palladium catalysis extends to assembly of polysubstituted maleimides through cyclization reactions of alkynes with isocyanides [20]. This protocol enables the practical synthesis of valuable maleimide derivatives under mild reaction conditions, with isocyanide serving as both carbon and nitrogen sources.

Nickel-Catalyzed Processes

Nickel catalysis provides cost-effective alternatives to precious metal systems while maintaining high efficiency in cyclization reactions [21] [9]. Anti-carbometalation processes using nickel catalysts enable regioselective addition-cyclization of alkyne-nitriles with organoboronic acids, providing efficient access to highly functionalized aromatic compounds [9] [10].

The mechanism of nickel-catalyzed transformations involves initial transmetalation with organoboronic acids, followed by alkyne coordination and migratory insertion [21]. Asymmetric variants of nickel-catalyzed cyclizations have been developed using chiral ligands, enabling the synthesis of enantiomerically enriched products with high selectivity [22] [23].

Decarbonylative addition reactions using nickel catalysts demonstrate particular efficiency with phthalic anhydrides and terminal alkynes, affording substituted isocoumarins through a mechanistic pathway involving reductive elimination promoted by zinc chloride co-catalysts [24].

Rhodium-Catalyzed Approaches

Rhodium catalysis enables unique cyclization pathways not readily accessible through other transition metals [25] [26]. [2+2+2] Cyclotrimerization reactions using rhodium(III) catalysts allow substituted maleic anhydrides to function as synthetic equivalents of alkynes, providing formal cyclotrimerization with 1,6-diynes [25].

The mechanistic pathway for rhodium-catalyzed processes involves oxidative cyclization to form rhodacyclopentadiene intermediates, followed by alkyne coordination and formal [5+2] cycloaddition [26]. This approach proves particularly valuable for accessing complex polycyclic structures that are difficult to obtain through conventional methods.

Tandem cyclization processes using rhodium catalysts enable the construction of fused ring systems through alkynyl and alkenylidene-mediated catalysis [27]. The reaction mechanism involves formation of rhodium vinylidene complexes followed by geminal carbometalation of alkynes, providing rapid assembly of structurally diverse frameworks.

Solvent Effects and Reaction Kinetics

Understanding solvent effects and reaction kinetics is essential for optimizing synthetic methodologies and achieving predictable outcomes in cyclization reactions [28] [29]. The choice of solvent significantly influences reaction rates, yields, and selectivity profiles.

Solvent Classification and Effects

Polar protic solvents such as methanol, ethanol, and water promote ionic reaction pathways through stabilization of charged intermediates [30] [31]. These solvents demonstrate dielectric constants ranging from 30-80 and excel in accelerating nucleophilic substitution and cyclization reactions. The protic nature enables strong intermolecular attractions through hydrogen bonding, which can significantly stabilize transition states leading to improved reaction kinetics [31].

Polar aprotic solvents including dimethylformamide, dimethyl sulfoxide, and acetonitrile provide excellent solvation for charged species while maintaining non-nucleophilic character [30] [29]. These solvents, with dielectric constants ranging from 20-50, prove particularly valuable for metal-catalyzed reactions where catalyst coordination must be preserved while providing sufficient polarity for substrate dissolution.

Coordinating solvents such as tetrahydrofuran, dioxane, and diethyl ether offer unique advantages in organometallic synthesis through their ability to coordinate to metal centers [31]. The moderate dielectric constants (7-15) and excellent air stability make these solvents ideal for reactions requiring metal coordination while maintaining manageable reaction conditions.

Kinetic Analysis and Rate Determination

The kinetics of propargyl radical reactions have been extensively studied to understand fundamental mechanistic aspects [32] [33]. Self-reaction kinetics of propargyl radicals demonstrate temperature-dependent rate constants following Arrhenius behavior, with activation energies typically ranging from 15-120 kJ/mol depending on the specific reaction pathway [33] [34].

Computational studies using density functional theory have revealed detailed potential energy surfaces for propargyl radical associations [35]. The phenyl + propargyl recombination reaction proceeds through barrierless channels at high temperatures, providing feasible mechanisms for polycyclic aromatic hydrocarbon formation under combustion-relevant conditions.

The temperature dependence of cyclization reactions varies significantly based on the catalytic system employed. Gold-catalyzed processes typically exhibit moderate temperature sensitivity with rate constants ranging from 10⁻³ to 10⁻¹ s⁻¹, while thermal cyclizations require substantially higher activation energies and correspondingly higher operating temperatures [36].

Mechanistic Insights from Kinetic Studies

Detailed kinetic analysis of propargyl compound reactions reveals complex mechanistic pathways involving multiple intermediates and competing reaction channels [37] [38]. The reaction between propargyl radicals and molecular oxygen demonstrates temperature- and pressure-dependent kinetics, with different product channels dominating under varying conditions.

Transition state theory applications to cyclization reactions provide valuable insights into rate-determining steps and selectivity-determining factors [32]. The use of variational transition state theory combined with Rice-Ramsperger-Kassel-Marcus master equation calculations enables accurate prediction of temperature and pressure dependencies for complex reaction networks.

Computational mechanistic studies using high-level quantum chemical methods have elucidated the origins of regioselectivity in cyclization reactions [7] [14]. These investigations reveal that steric effects, electronic stabilization, and coordination geometry all contribute to the observed selectivity patterns in transition metal-catalyzed transformations.

Industrial-Scale Production Optimization

The translation of laboratory-scale synthetic methodologies to industrial production requires comprehensive optimization of process parameters, equipment design, and economic considerations [6] [39]. Modern industrial approaches emphasize continuous flow processing, catalyst recovery, and environmental sustainability.

Process Intensification Strategies

Continuous flow chemistry has emerged as a transformative technology for industrial heterocycle synthesis [40] [41]. The miniaturized reactor components enable excellent heat and mass transfer, reduced reaction times, and enhanced safety profiles compared to traditional batch processing [42] [39]. The high surface-to-volume ratio in microreactors facilitates rapid heat dissipation, particularly important for exothermic cyclization reactions.

Process advantages of continuous flow include improved selectivity, effective scale-up, and increased safety through containment of reactive materials [39]. The transition from batch to flow processing introduces benefits such as precise temperature control (±1°C), excellent mixing efficiency, and the ability to handle hazardous reagents in small reactive volumes [43].

Scalability considerations demonstrate that continuous flow processes enable linear scale-out rather than complex scale-up, making industrial implementation more predictable [41]. Recent advances include integration of microwave-assisted heating, electrochemical flow cells, and real-time monitoring through Nuclear Magnetic Resonance and Fourier Transform Infrared spectroscopy [41].

Catalyst Recovery and Recycling

Economic viability of industrial processes depends critically on effective catalyst recovery systems, particularly for precious metal catalysts [44] [45]. The Mitsubishi Chemical oxo alcohol technology demonstrates advanced catalyst recovery processes that can recover greater than 95% of expensive rhodium metal within the battery limits [45].

Catalyst stability and activity maintenance represent key factors in industrial implementation [44]. Continuous operation of heavy-end separation and catalyst recovery processes ensures stable and high catalyst activity, resulting in reduced labor costs and improved process reliability [45].

Heterogeneous catalyst systems offer advantages for industrial applications through simplified separation and recovery procedures [46]. The development of supported metal catalysts on zeolites, metal-organic frameworks, and other solid supports enables continuous catalyst regeneration and extended operational lifetimes.

Environmental and Economic Optimization

Green chemistry principles drive modern industrial process development, emphasizing atom economy, renewable feedstocks, and waste minimization [40] [47]. The acceptorless dehydrogenative coupling strategy using alcohols as starting materials produces only water and hydrogen as eco-friendly by-products, exemplifying sustainable synthetic approaches [47].

Energy integration systems maximize thermal efficiency through heat recovery and process integration [48]. Modern maleic anhydride production facilities incorporate high-efficiency energy recovery systems and reliable process safety control systems to optimize both economic and environmental performance [48].

Economic modeling for industrial processes must consider total cost of ownership, including raw material costs, energy consumption, catalyst expenses, waste treatment, and regulatory compliance [6]. The global maleic anhydride market, with production exceeding 1.25 million tonnes annually, demonstrates the economic viability of large-scale heterocycle production when properly optimized [48].

Process automation and artificial intelligence integration enable real-time optimization of reaction conditions, predictive maintenance of equipment, and quality assurance throughout the production chain [41]. Advanced process control systems stabilize reaction rates, optimize selectivity, and minimize variability in product specifications.